N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide
説明
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism.
作用機序
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide activates PPARδ, a nuclear receptor that regulates gene expression related to lipid and glucose metabolism. Activation of PPARδ by this compound leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and exercise performance. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and exercise performance in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved energy production during exercise. It also reduces inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects in metabolic and cardiovascular diseases.
実験室実験の利点と制限
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide has several advantages for laboratory experiments. It is a highly specific PPARδ agonist, which allows for targeted activation of this receptor without affecting other pathways. It also has a long half-life, which makes it ideal for chronic dosing studies. However, its use in laboratory experiments is limited by its potential for off-target effects and its classification as a performance-enhancing drug.
将来の方向性
1. Investigating the potential therapeutic effects of N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide in human clinical trials for metabolic and cardiovascular diseases.
2. Studying the long-term effects of this compound on endurance and exercise performance in animal models.
3. Examining the potential for this compound to improve cognitive function and neuroprotection in animal models.
4. Investigating the potential for this compound to enhance the efficacy of chemotherapy in cancer treatment.
5. Developing novel PPARδ agonists with improved specificity and safety profiles for therapeutic use.
科学的研究の応用
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models of metabolic disorders such as obesity and type 2 diabetes. It has also been investigated as a potential treatment for cardiovascular diseases, such as atherosclerosis and heart failure.
特性
IUPAC Name |
N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-11-15(2)13-18(12-14)27-17-9-7-16(8-10-17)22-21(24)19-5-3-4-6-20(19)23(25)26/h3-13H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEHOUZIJXXVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。